2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine
Description
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two phenyl groups, a methoxyphenyl group, and a propyl group attached to the pyrimidine ring. Pyrimidines are known for their wide range of biological and pharmaceutical applications due to their structural similarity to nucleotides, which are the building blocks of DNA and RNA.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenyl-5-propylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-3-10-23-24(19-11-6-4-7-12-19)27-26(21-13-8-5-9-14-21)28-25(23)20-15-17-22(29-2)18-16-20/h4-9,11-18H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOIIAAQENYABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine can be achieved through various synthetic routes. One common method involves the multicomponent reaction of acetophenones, aldehydes, and ammonium acetate using activated Fuller’s earth as a heterogeneous catalyst . This method is efficient, green, and solvent-free, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar multicomponent reactions. The use of microwave-assisted synthesis with nanocrystalline MgAl2O4 as a catalyst has been reported to enhance the efficiency and yield of the product . This method is advantageous due to its simplicity, ease of operation, and high yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic aromatic substitution using halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to nucleotides.
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrimidine ring can mimic the structure of nucleotides, allowing it to bind to nucleotide-binding sites on enzymes and receptors. This binding can inhibit or activate the target molecules, leading to various biological effects. The compound’s methoxyphenyl and propyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine can be compared with other similar compounds such as:
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine: Similar structure but with an ethyl group instead of a propyl group.
2,6-Diphenyl-4-(4-styrylphenyl)pyrimidine: Contains a styryl group instead of a methoxyphenyl group.
2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine: Similar structure but with a methyl group instead of a propyl group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities due to the variations in their substituent groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
